(E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile
Overview
Description
(E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile is an organic compound with the molecular formula C11H12N2. It is a key intermediate in the synthesis of various pharmaceuticals, including rilpivirine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV infection .
Mechanism of Action
Target of Action
The primary targets of (E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile typically involves a condensation reaction. One common method includes the reaction of 4-amino-3,5-dimethylbenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction is carried out under reflux conditions, leading to the formation of the desired acrylonitrile compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve optimized reaction conditions to improve yield and reduce production costs. This can include the use of microwave-assisted synthesis, which significantly reduces reaction time and increases overall yield .
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
(E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile is primarily used as a synthetic building block in the pharmaceutical industry. Its most notable application is in the synthesis of rilpivirine, a second-generation non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV . Additionally, it is used in research for developing new antiviral agents and other therapeutic compounds .
Comparison with Similar Compounds
Similar Compounds
(E)-4-(2-Cyanovinyl)-2,6-dimethylphenylamine: Another intermediate used in the synthesis of rilpivirine.
4-Amino-3,5-dimethylbenzonitrile: A related compound with similar structural features.
Uniqueness
(E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile is unique due to its specific configuration and functional groups, which make it an essential intermediate in the synthesis of rilpivirine. Its ability to undergo various chemical reactions also makes it a versatile building block in organic synthesis .
Properties
IUPAC Name |
(E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-8-6-10(4-3-5-12)7-9(2)11(8)13/h3-4,6-7H,13H2,1-2H3/b4-3+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRBSZUSHVFWIK-ONEGZZNKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)C=CC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1N)C)/C=C/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
500292-86-4 | |
Record name | (2E)-3-(4-AMINO-3,5-DIMETHYLPHENYL)PROP-2-ENENITRILE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.549 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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